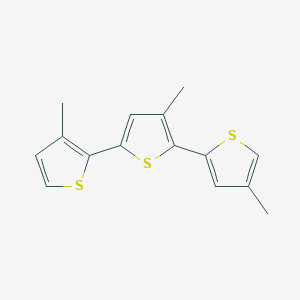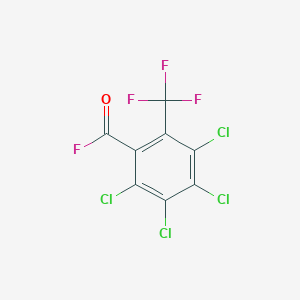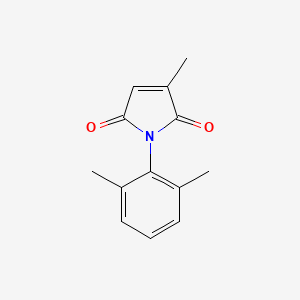
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene is an organic compound that belongs to the class of substituted cyclohexenes This compound is characterized by the presence of a fluorine atom and a pentylcyclohexyl group attached to the cyclohexene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene and 4-pentylcyclohexyl bromide.
Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrogenation: The double bond in the cyclohexene ring can be hydrogenated using catalysts like palladium on carbon to form the saturated cyclohexane derivative.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(4-pentylcyclohexyl)cyclohexene can be compared with other similar compounds such as:
1-Fluoro-4-(4-isopropylcyclohexyl)cyclohexene: This compound has an isopropyl group instead of a pentyl group, leading to differences in steric and electronic properties.
1-Fluoro-4-(4-methylcyclohexyl)cyclohexene: The presence of a methyl group results in different reactivity and physical properties compared to the pentyl-substituted compound.
1-Fluoro-4-(4-tert-butylcyclohexyl)cyclohexene: The bulky tert-butyl group significantly affects the compound’s conformational stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
| 119266-76-1 | |
Formule moléculaire |
C17H29F |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
1-fluoro-4-(4-pentylcyclohexyl)cyclohexene |
InChI |
InChI=1S/C17H29F/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h12,14-16H,2-11,13H2,1H3 |
Clé InChI |
WCXILYWKRCISHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(=CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


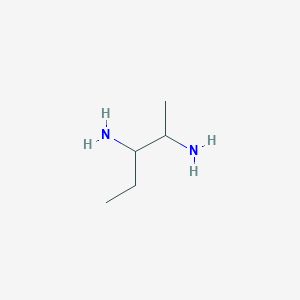
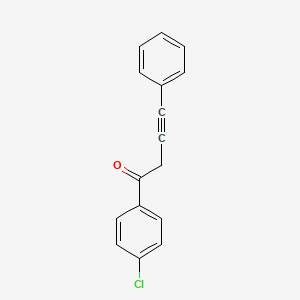
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)

